ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.
Comparison with Similar Compounds
Ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can be compared with similar compounds, such as other thiazolidinone or pyrido[1,2-a]pyrimidine derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Conclusion
This compound is a complex and versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for further study and application.
Biological Activity
Ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, featuring multiple functional groups and heterocycles, suggests a diverse range of biological activities.
Chemical Structure and Properties
The compound is characterized by a piperazine backbone linked to a pyrido-pyrimidine moiety and a thiazolidinone derivative. The presence of various substituents enhances its chemical diversity, contributing to its potential biological activity. The molecular formula is C21H26N4O4S2, with a molecular weight of approximately 462.6 g/mol.
Biological Activity Overview
Research indicates that compounds structurally similar to ethyl 4-(9-methyl...) exhibit significant biological activities, particularly in the areas of antibacterial and antifungal properties. Preliminary studies suggest that this compound may also possess anti-inflammatory and anticancer activities.
Antimicrobial Activity
Compounds containing thiazolidinone structures have shown promising antibacterial effects against various pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated that derivatives of thiazolidinone exhibit significant antimicrobial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and ketoconazole .
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Significant antibacterial activity | |
Staphylococcus aureus | Significant antibacterial activity | |
Candida albicans | Moderate antifungal activity |
The mechanism by which ethyl 4-(9-methyl...) exerts its biological effects may involve the inhibition of key metabolic pathways in bacteria and fungi. The structural features allow for interaction with specific biological targets, potentially disrupting cellular processes essential for microbial survival.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives based on the thiazolidinone framework:
- Antibacterial Evaluation : A series of thiazolidinone derivatives were tested against multiple bacterial strains. The results indicated that modifications at specific positions on the thiazolidinone ring significantly influenced antibacterial potency .
- Anticancer Activity : Some derivatives showed promising results in inhibiting cancer cell proliferation in vitro, suggesting potential applications in cancer therapy .
- In Vivo Studies : Preliminary animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of ethyl 4-(9-methyl...) in living organisms.
Properties
Molecular Formula |
C24H29N5O4S2 |
---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
ethyl 4-[9-methyl-3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O4S2/c1-5-33-23(32)27-11-9-26(10-12-27)20-17(21(30)28-8-6-7-16(4)19(28)25-20)13-18-22(31)29(14-15(2)3)24(34)35-18/h6-8,13,15H,5,9-12,14H2,1-4H3/b18-13- |
InChI Key |
SEWFKXXWNALEPP-AQTBWJFISA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC(C)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC(C)C |
Origin of Product |
United States |
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